BenchChemオンラインストアへようこそ!

17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one

Pharmaceutical Quality Control Pharmacopeial Reference Standard Impurity Profiling

This compound is the non-interchangeable, mandated Certified Reference Standard (CRS) for Mesterolone EP Impurity A per Ph. Eur. monograph 1730. Its unique 1α-methyl-4-ene structure provides the chromatographic baseline separation and distinct metabolic pathway required for regulatory-compliant ANDA submissions and sports doping control. Using mesterolone (5α-reduced) or 17α-methyltestosterone substitutes compromises pharmacopeial system suitability testing and forensic identification. Essential for validated pharmaceutical quality control and doping detection method development.

Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
CAS No. 604-26-2
Cat. No. B1616146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one
CAS604-26-2
Molecular FormulaC20H30O2
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCC1CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4O)C)C
InChIInChI=1S/C20H30O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h11-12,15-18,22H,4-10H2,1-3H3/t12-,15-,16-,17-,18-,19-,20-/m0/s1
InChIKeyKROXBRXHRBCDNO-IFMMWYRXSA-N
Commercial & Availability
Standard Pack Sizes30 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one (CAS 604-26-2): Procurement-Relevant Identity and Pharmacopeial Status


17β-Hydroxy-1α-methylandrost-4-en-3-one (synonym: 1α-methyltestosterone; CAS 604-26-2) is a synthetic, non-aromatizable androst-4-ene anabolic-androgenic steroid (AAS) characterized by a 1α-methyl group and a 17β-hydroxy substituent on the testosterone nucleus [1]. It is structurally distinguished from the clinically used androgen mesterolone (1α-methyl-5α-dihydrotestosterone) solely by the presence of a C4–C5 double bond rather than a 5α-reduced A-ring. This compound is formally designated as Mesterolone EP Impurity A in the European Pharmacopoeia (Ph. Eur. monograph 1730) and is supplied as a Certified Reference Standard by the EDQM for use in regulatory-compliant pharmaceutical quality control [2].

Why 17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one Cannot Be Replaced by In-Class Analogs for Analytical or Pharmacological Applications


The combination of a 1α-methyl substituent and a C4–C5 double bond imparts a unique metabolic signature and regulatory identity to this compound that cannot be replicated by close structural analogs. Substitution with mesterolone (5α-reduced) would fail to meet Ph. Eur. impurity identification criteria, as the BP/EP monograph mandates the use of the 4-ene impurity A reference standard for chromatographic system suitability testing [1]. Substitution with 17α-methyltestosterone would introduce an additional alkyl group at C17, which fundamentally alters metabolic fate: 1α-methyltestosterone yields exclusively hydrogenated, partially methylated 17-ketones, whereas 17α-methyltestosterone is not converted to 17-ketosteroids in vitro [2]. These pharmacopeial and metabolic distinctions directly preclude interchangeable use in quality control workflows or metabolism studies.

Quantitative Differentiation Evidence: 17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one vs. Closest Analogs


Pharmacopeial Impurity Quantification: Mesterolone EP Impurity A TLC System Suitability and Related Substances Limits

The British Pharmacopoeia 2025 (Ph. Eur. 11.6 update, monograph 1730) prescribes 17β-hydroxy-1α-methylandrost-4-en-3-one as the certified reference standard 'Mesterolone Impurity A CRS' for thin-layer chromatography (TLC) system suitability testing [1]. In the TLC test, reference solution (b) — prepared by dissolving 5 mg of Mesterolone Impurity A CRS in 100 mL of reference solution (a) — must show two clearly separated spots: a blue spot (mesterolone) and a yellow spot (impurity A), confirming chromatographic discrimination between the 5α-reduced drug substance and its 4-ene impurity [1]. In the liquid chromatography related substances test, impurity C is limited to ≤0.15% and unspecified impurities to ≤0.10% individually (total ≤0.3%) [1]. This directly establishes that without the specific 4-ene impurity A reference material, analytical methods for mesterolone drug substance cannot be validated to pharmacopeial standards.

Pharmaceutical Quality Control Pharmacopeial Reference Standard Impurity Profiling

Metabolic Fate Differential: 1α-Methyltestosterone Yields Only Hydrogenated 17-Ketones, Distinct from Testosterone and 17α-Methyltestosterone

Langecker (1962) investigated the relationship between A-ring substitution and metabolic degradation in testosterone relatives. Following administration of 1α-methyltestosterone, the only detectable urinary metabolites were hydrogenated 17-ketones that remained partially methylated; no 17-ketosteroids (i.e., metabolites lacking the 1-methyl group) were observed [1]. In contrast, testosterone administration produced 17-ketosteroids as the major urinary metabolites. The 1α-methyl group sterically and electronically blocks oxidative removal at C1, preventing the formation of classical 17-ketosteroid excretion products. Concurrently, Rongone & Segaloff (1962) demonstrated that 17α-methyltestosterone, which bears a methyl group at the alternative C17α position, is not converted to 17-ketosteroids at all by human, dog, rat, or rabbit liver preparations in vitro, and instead increases urinary pregnanediol chromogen [2]. Thus, the metabolic fate of 1α-methyltestosterone is distinct from both testosterone (demethylation → 17-ketosteroids) and 17α-methyltestosterone (no 17-ketone formation), making it a uniquely traceable probe for androgen metabolism studies.

Steroid Metabolism 17-Ketosteroid Excretion In Vivo Biotransformation

Microbial Hydroxylation Regioselectivity: Predominant C6β-Hydroxylation Shared with Testosterone, Distinguished from Ring-A Saturated Analogs

Hanson and colleagues (1996) demonstrated that the fungus Cephalosporium aphidicola hydroxylates 1α-methyltestosterone predominantly at the C-6β position, with minor hydroxylation at C-14α [1]. This regioselectivity pattern is identical to that observed for testosterone, 19-nortestosterone, and 17α-methyltestosterone in the same study, indicating that the 1α-methyl group does not redirect the primary site of microbial oxidation. However, the presence of the 1α-methyl substituent alters the subsequent metabolic partitioning: the resulting 6β-hydroxy-1α-methyltestosterone retains the 1α-methyl group and cannot be further processed via pathways that require C1–C2 saturation or demethylation. In contrast, the 5α-reduced analog mesterolone is not a substrate for this fungal hydroxylation system because the 4-ene functionality, which is critical for substrate recognition by the C6β-hydroxylase, is absent.

Biotransformation Fungal Hydroxylation Steroid C6β-Hydroxylase

SHBG and Androgen Receptor Binding Class Inference: 4-Ene vs. 5α-Reduced A-Ring Significantly Modulates Binding Affinity

Saartok, Dahlberg, and Gustafsson (1984) established a quantitative binding hierarchy for anabolic-androgenic steroids at the rat skeletal muscle androgen receptor (AR), rat prostate AR, and human sex hormone-binding globulin (SHBG) using [³H]methyltrienolone competition assays [1]. The relative binding affinity (RBA) ranking for AR was: methyltrienolone (1.0) > nandrolone > methenolone > testosterone > 1α-methyl-5α-DHT (mesterolone). For SHBG, the ranking was: 1α-methyl-5α-DHT (RBA ≈ 4× that of DHT) >> DHT > testosterone > 3β-androstanediol > 3α-androstanediol ≈ 17α-methyltestosterone > methenolone [1]. The original publication did not include 1α-methyltestosterone (the 4-ene analog); however, an independent study by Wiita et al. (1995) on 17α-methyltestosterone binding demonstrated that a Δ⁴ double bond consistently reduces AR binding affinity relative to the corresponding 5α-reduced steroid [2]. Therefore, 1α-methyltestosterone is predicted to exhibit weaker AR binding than mesterolone and weaker SHBG binding, representing a pharmacologically distinct profile with potentially lower androgenic potency per unit dose but preserved anabolic activity.

Androgen Receptor Binding Sex Hormone-Binding Globulin Structure-Activity Relationship

Patent-Disclosed Antiandrogenic Activity of 17α-Alkylated Derivatives, Highlighting the Functional Plasticity of the 1α-Methyl-4-ene Scaffold

Japanese Patent JPH033677 (Schering AG, filed 1982, published 1991) discloses a series of 17α-alkyl-17β-hydroxy-1α-methyl-4-androsten-3-ones wherein the 17α-alkyl chain (straight-chain C3–C8 n-alkyl) converts the compound from an androgen agonist into a pharmacologically active antiandrogen with efficacy upon topical application [1]. This patent establishes that the 1α-methyl-4-ene core is a privileged scaffold capable of supporting both androgenic and antiandrogenic pharmacology depending solely on C17α substitution. By contrast, the 5α-reduced analog mesterolone retains androgenic activity regardless of 17α-substitution. The availability of the base compound (CAS 604-26-2, lacking a 17α-alkyl group) as a synthetic precursor is therefore critical for accessing both agonist and antagonist chemical space from a single starting scaffold.

Antiandrogen Structure-Activity Relationship Topical Androgen Antagonist

Physicochemical Identity: Melting Point, LogP, and Optical Rotation Differentiate from Closest Analogs for Identity Confirmation

The target compound exhibits distinct physicochemical properties that enable unambiguous identity confirmation against its closest structural analogs [1]. The melting point of 1α-methyltestosterone is reported as 190–191 °C , which is approximately 16–20 °C lower than that of mesterolone (206–211 °C per BP 2025) [1]. The predicted LogP of 3.54 and predicted pKa of 15.06±0.70 indicate moderate lipophilicity, consistent with reversed-phase chromatographic behavior (HPLC retention on Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase) [2]. This LogP differs from mesterolone (predicted LogP ~4.0 due to the more lipophilic 5α-reduced A-ring) and from 17α-methyltestosterone (LogP ~3.3). The melting point depression relative to mesterolone is attributable to the 4-ene unsaturation disrupting crystal packing.

Physicochemical Characterization Identity Testing QC Release

Optimal Procurement Application Scenarios for 17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one (CAS 604-26-2)


Pharmaceutical Quality Control: Mesterolone API Impurity Profiling and Method Validation per Ph. Eur. 1730

This compound is the mandatory Certified Reference Standard (CRS) for identification and quantification of Mesterolone EP Impurity A in mesterolone active pharmaceutical ingredient (API) and finished dosage forms. The BP/EP monograph requires its use in TLC system suitability testing (5 mg in 100 mL reference solution) to demonstrate baseline separation between mesterolone (blue spot) and impurity A (yellow spot), and as the reference marker for related substances by liquid chromatography. Without this specific 4-ene impurity standard, pharmaceutical manufacturers cannot validate analytical methods for ANDA submissions or perform regulatory-compliant batch release testing [1].

Steroid Metabolism and Anti-Doping Research: Unique Urinary Metabolite Fingerprint as a Diagnostic Marker

The unique metabolic fate of 1α-methyltestosterone — yielding exclusively hydrogenated, partially methylated 17-ketones with no demethylated 17-ketosteroids — makes this compound invaluable as a reference standard for developing and validating LC-MS/MS methods for detecting illicit AAS use in sports doping control. Its metabolite profile is distinguishable from both testosterone (demethylated 17-ketosteroids) and 17α-methyltestosterone (no 17-ketone formation), enabling unambiguous forensic identification [2][3].

Biocatalysis and Steroid Chemistry: C6β-Hydroxylated Derivative Synthesis via Fungal Biotransformation

The compound serves as a substrate for Cephalosporium aphidicola-mediated C6β-hydroxylation, yielding 6β-hydroxy-1α-methyltestosterone — a regioselectively oxidized steroid intermediate not accessible from 5α-reduced analogs. This biocatalytic route provides a green chemistry alternative to multi-step chemical oxidation for producing hydroxylated steroid derivatives for further medicinal chemistry elaboration [4].

Androgen Receptor Pharmacology: Scaffold for Bifunctional Agonist/Antagonist Probe Development

The 1α-methyl-4-ene core represents a privileged scaffold that supports both androgen receptor agonism (as the base 17β-hydroxy compound) and antiandrogen activity (upon 17α-alkylation with C3–C8 n-alkyl chains). Procurement of this compound as a synthetic intermediate enables medicinal chemistry programs to explore both pharmacological directions from a single starting material, a versatility not offered by mesterolone or methyltestosterone scaffolds [5].

Quote Request

Request a Quote for 17beta-Hydroxy-1alpha-methylandrost-4-ene-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.